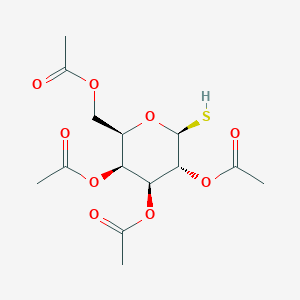

![molecular formula C14H25BO4 B1310679 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran CAS No. 642066-70-4](/img/structure/B1310679.png)

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran

Vue d'ensemble

Description

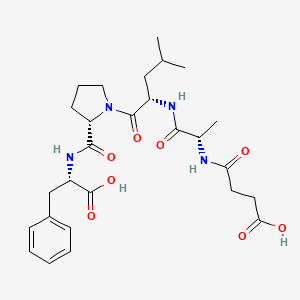

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran is a useful research compound. Its molecular formula is C14H25BO4 and its molecular weight is 268.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Liao et al. (2022) focuses on the synthesis and characterization of a closely related compound, providing insights into the molecular structure using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. This work is essential for understanding the basic properties and potential applications of such compounds (Liao, T., Liu, X., Wang, Y.-Z., & Zhou, Z., 2022).

Luminescent Properties

- Cheon et al. (2005) synthesized copolymers using a compound similar to 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran. These copolymers displayed unique luminescent properties, suggesting potential applications in photoluminescence and electroluminescence (Cheon, C., Joo, S.-H., Kim, K., Jin, J.-I., Shin, H., & Kim, Y. R., 2005).

Enhanced Brightness and Emission-Tuning

- Fischer et al. (2013) conducted a study where similar compounds were used to create nanoparticles that exhibited bright fluorescence emission. This suggests the potential of these compounds in developing fluorescence-based applications, like imaging and sensing (Fischer, C. S., Baier, M., & Mecking, S., 2013).

Application in H2O2 Detection

- Nie et al. (2020) designed and synthesized a pyrene derivative using a similar compound, showing sensitivity and selectivity for H2O2. This demonstrates its potential application in detecting hydrogen peroxide in living cells (Nie, J., Sun, W.-H., Zhao, Y., Miao, B.-X., & Ni, Z., 2020).

Structural Analysis via DFT Studies

- Yang et al. (2021) analyzed the structure of a similar compound using Density Functional Theory (DFT). Such studies are crucial for predicting the reactivity and properties of these compounds, contributing to their application in various fields (Yang, Z., Huang, P.-Y., Chen, J., Chen, Y., Gao, T., Chai, H., & Zhao, C.-S., 2021).

Mécanisme D'action

Mode of Action

Compounds with similar structures have been used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been used in the hydroboration of alkyl or aryl alkynes and alkenes . This suggests that the compound might affect similar biochemical pathways.

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to target molecules. For instance, it can act as a reagent in the borylation of arenes, a reaction catalyzed by enzymes such as palladium complexes . The nature of these interactions is primarily based on the formation of covalent bonds between the boron atom in the dioxaborolane group and the target molecules, leading to the formation of boronate esters.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the levels of key metabolites within the cell . Additionally, it can impact cell signaling pathways by interacting with proteins that play a role in signal transduction, leading to changes in gene expression and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the boron atom in the dioxaborolane group to biomolecules, forming stable boronate complexes . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, leading to a decrease in its activity . It remains relatively stable under controlled conditions, allowing for its use in long-term experiments. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage, leading to pronounced biochemical and physiological changes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For instance, it can interact with enzymes involved in the synthesis and degradation of boron-containing compounds, thereby influencing the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and modulate their activity. The precise localization of the compound is essential for its role in regulating cellular processes and maintaining cellular homeostasis.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-3-(oxan-2-yloxy)prop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)9-7-11-17-12-8-5-6-10-16-12/h7,9,12H,5-6,8,10-11H2,1-4H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSOBXCZCRNELG-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCOC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/COC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642066-70-4 | |

| Record name | 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)

![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)

![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)